CycLuc2

Description

Contextualizing Synthetic Luciferin (B1168401) Analogs in Bioluminescence Systems

Bioluminescence imaging (BLI) is a non-invasive technique frequently used in life science and medical fields to monitor biological activities in cells or live organisms mdpi.comucl.ac.uk. The fundamental reaction involves the luciferase-catalyzed oxidation of a luciferin substrate, resulting in light emission mdpi.comnews-medical.net. The most well-known system utilizes firefly luciferase (Fluc) and its natural substrate, D-luciferin news-medical.netpnas.org. This system has been widely applied for quantifying tumor cells and gene expression in animal models mdpi.com.

However, natural luciferins like D-luciferin have limitations, particularly in in vivo applications. D-luciferin exhibits low tissue permeability and poor distribution to deep organs, including the brain, which restricts its use in studies of these tissues news-medical.net. Furthermore, the emission spectrum of D-luciferin with firefly luciferase is typically in the yellow-green range (~560 nm), which experiences significant scattering and absorption by biological tissues, hindering sensitive detection from deep locations mdpi.combiorxiv.orgacs.org.

To overcome these limitations, researchers have developed synthetic luciferin analogs with modified structures designed to improve properties such as tissue permeability, enzymatic kinetics, and emission wavelength mdpi.comnews-medical.net. These synthetic substrates, often used in conjunction with engineered luciferase mutants, aim to enhance the sensitivity, penetration depth, and multiplexing capabilities of bioluminescence imaging mdpi.comacs.org.

Significance of CycLuc2 in Expanding the Bioluminescence Research Toolbox

The introduction of this compound has significantly expanded the bioluminescence research toolbox by providing a substrate with distinct properties and enabling novel applications. Its ability to elicit bioluminescence from enzymes previously not known to be luciferases, such as the Drosophila ACSL CG6178, opened new avenues for studying enzyme evolution and function pnas.orgsciencedaily.com. This demonstrated that latent enzymatic activities can be revealed by introducing appropriate synthetic substrates pnas.orgsciencedaily.com.

Furthermore, this compound's performance with firefly luciferase and engineered luciferase variants has proven valuable. This compound, along with CycLuc1, demonstrated superior light output compared to D-luciferin and other aminoluciferins with wild-type firefly luciferase across a range of concentrations nih.gov. This enhanced brightness is advantageous for improving the sensitivity of bioluminescence detection in various assays nih.gov.

The red-shifted emission wavelength of this compound (~607-610 nm) compared to D-luciferin (~560 nm) offers improved tissue penetration, which is crucial for in vivo imaging applications mdpi.compnas.orgnih.gov. While not in the near-infrared (NIR) range (650-900 nm) which offers the best tissue penetration, the red shift still provides an advantage over the yellow-green light of D-luciferin mdpi.comucl.ac.uk.

Moreover, this compound has been successfully used with engineered luciferases designed for improved substrate selectivity. For instance, a mutated Drosophila CG6178 enzyme, named FruitFire, was engineered to prefer this compound over D-luciferin by more than 1000-fold, enabling substrate-selective bioluminescence imaging biorxiv.orgresearchgate.net. This highlights the potential of using synthetic luciferins like this compound in combination with engineered enzymes to create orthogonal bioluminescence systems for multiplexed imaging, where multiple biological events can be tracked simultaneously using different enzyme-substrate pairs mdpi.com.

Studies have shown that this compound can produce bioluminescence in live cells expressing the target enzyme. For example, luminescence was observed in Drosophila Schneider 2 (S2) cells and mammalian CHO cells transfected with CG6178 when treated with this compound, whereas D-luciferin did not produce light in these cells pnas.orgpromegaconnections.com. This demonstrates the utility of this compound for cellular bioluminescence studies involving enzymes that may not efficiently utilize natural luciferins.

The adenylation of this compound has been identified as a rate-limiting step in the light emission reaction with CG6178 pnas.orgpromegaconnections.com. Supplying adenylated this compound (this compound-AMP) resulted in a significantly higher light intensity compared to using this compound alone, indicating that bypassing the adenylation step enhances the reaction rate pnas.orgpromegaconnections.com. This detailed mechanistic understanding further informs the design and optimization of bioluminescent systems utilizing this compound.

The following table summarizes some comparative data points for this compound and other luciferins:

Table 1: Comparative Bioluminescence Properties (Illustrative Data)

| Substrate | Enzyme | Peak Emission Wavelength (nm) | Relative Light Output (vs. D-luciferin with Fluc) | Notes | Source |

| D-luciferin | Firefly Luciferase (Fluc) | ~560 | 1.0 (Benchmark) | Standard substrate, limited tissue penetration | mdpi.combiorxiv.org |

| This compound | Firefly Luciferase (Fluc) | 607 | 2.6 | Red-shifted emission, higher light output than D-luciferin with Fluc | nih.gov |

| CycLuc1 | Firefly Luciferase (Fluc) | 599 | 3.2 | Higher light output than this compound with Fluc | nih.gov |

| This compound | Drosophila CG6178 | 610 | Lower than D-luciferin with Fluc | Reveals latent enzyme activity, adenylation is rate-limiting step | pnas.orgpromegaconnections.com |

| This compound-AMP | Drosophila CG6178 | Not specified | 4.5-fold higher than this compound with CG6178 | Bypassing adenylation enhances light emission | promegaconnections.com |

| This compound | FruitFire (mutant CG6178) | Not specified | >1000-fold preference over D-luciferin | Enables substrate-selective imaging | biorxiv.orgresearchgate.net |

Note: Relative light output values can vary depending on experimental conditions and enzyme concentration.

The research findings on this compound highlight its utility not only as a substrate for traditional firefly luciferase but also for exploring and exploiting the catalytic capabilities of other enzymes. Its ability to function with enzymes like Drosophila CG6178 and engineered variants underscores its versatility in expanding the scope of bioluminescence applications in academic research, from studying enzyme evolution to developing novel imaging systems.

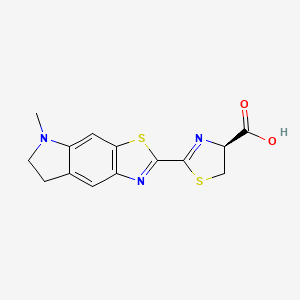

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O2S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(4S)-2-(5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1 |

InChI Key |

FHDMDDBUGSVLGG-SECBINFHSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C21)SC(=N3)C4=N[C@H](CS4)C(=O)O |

Canonical SMILES |

CN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Design Principles in Research Context

Synthetic Methodologies for CycLuc2 and Related Cyclic Aminoluciferins

The synthesis of this compound and other cyclic aminoluciferins involves multi-step routes aimed at constructing the characteristic benzothiazole (B30560) and thiazoline (B8809763) ring systems.

Early Synthetic Routes and Development

Early synthetic efforts towards luciferin (B1168401) analogs, including cyclic systems, were reported by researchers like Miller. ucl.ac.uk These initial routes explored the chemical space around the luciferin structure to understand the impact of modifications on bioluminescence. The first syntheses of CycLuc1 and this compound were reported with the hypothesis that restricting the degrees of freedom of the C-N bond at the 6' position could improve the quantum yield of bioluminescence. ucl.ac.uk

Traditional syntheses of D-luciferin, the natural substrate, often involved constructing the key benzothiazole core and then condensing it with D-cysteine in the final step. nih.gov Similarly, early approaches to aminoluciferins involved substituting the p-anisidine (B42471) used in D-luciferin synthesis with p-nitroaniline, followed by reduction to obtain the 6-amino-1,3-benzothiazole-2-carbonitrile intermediate, which was then condensed with D-cysteine. arkat-usa.org These early routes, while foundational, could be lengthy and yield moderate results. arkat-usa.orgucl.ac.uk

Convergent Synthetic Strategies for Analogs

To overcome the limitations of linear syntheses, particularly for generating a variety of analogs, convergent synthetic strategies have been developed. rollins.edu Convergent synthesis involves preparing key building blocks independently and then coupling them in later steps, which can improve efficiency and allow for easier diversification. rollins.edu

For cyclic aminoluciferins like CycLuc1 and this compound, a convergent approach involves the synthesis of a conformationally restricted fused cyclic amine chlorobenzothiazole core structure. This core structure is then elaborated through steps including nucleophilic substitution to introduce a cyano group, followed by condensation with D-cysteine to form the thiazoline ring. ucl.ac.uk This general synthetic route has been applied to synthesize a range of cyclic aminoluciferins, such as CycLuc3-10, by starting from different amine precursors. ucl.ac.uk The synthesis of 5',6'-fused cyclic alkylaminoluciferins, such as CycLuc11 and CycLuc12, sometimes required reversing the order of ring formation compared to the CycLuc1 paradigm. nih.govnih.gov

More recent developments in synthesizing the cyanobenzothiazole intermediate, a common precursor for luciferin analogs, have utilized reagents like Appel's salt, offering more scalable and higher-yielding routes compared to earlier methodologies. nih.govucl.ac.uk

Rational Design Principles Governing this compound Structure

The design of this compound and its analogs is guided by rational principles aimed at optimizing their interaction with luciferase enzymes and modulating their light emission properties. Rational design involves understanding the relationship between a molecule's structure and its function to predict and engineer desired properties. frontiersin.org

Elucidating Structural Features Influencing Enzymatic Interactions

Studies have focused on identifying the structural features of this compound that influence its interaction with firefly luciferase and other related enzymes. Firefly luciferase catalyzes the adenylation of luciferin substrates in the presence of ATP, followed by oxidation to produce light. nih.govpnas.orgnih.gov The binding pocket of the enzyme plays a crucial role in anchoring the substrate and facilitating the catalytic reaction. frontiersin.org

This compound, with its rigid and asymmetric fused cyclic structure, has been shown to interact differently with luciferases compared to D-luciferin. pnas.orgpnas.org For instance, the Drosophila fatty acyl-CoA synthetase CG6178, which does not utilize D-luciferin as a substrate, exhibits latent luciferase activity in the presence of this compound. pnas.orgnih.govpnas.org This suggests that the unique structure of this compound helps in its proper alignment within the enzyme's active site, allowing for adenylation to occur where it fails with D-luciferin. pnas.org The stereochemistry of this compound is also critical, as only the D-enantiomer results in bioluminescence, consistent with the stereoselective nature of firefly luciferase. pnas.orgpnas.org

While the ATP binding site does not directly contact the core luciferin structure, it can influence luciferin binding and enzymatic activity. nih.gov The apparent Km value for ATP can be lower for CycLuc1 and this compound compared to D-luciferin, indicating a difference in how these substrates affect ATP binding or utilization. nih.gov Mutations in luciferase enzymes, even at sites distal from the core luciferin structure like L342, can influence substrate selectivity, highlighting the complex interplay between the enzyme and substrate structure. nih.gov

Design Strategies for Modulating Emission and Substrate Specificity

Design strategies for this compound and its analogs aim to modulate their emission wavelength and enhance their substrate specificity for particular luciferase variants.

Modulating emission wavelength in bioluminescent probes is crucial for applications like deep tissue imaging, where longer wavelengths offer better tissue penetration. ucl.ac.uknih.gov While the inherent emission properties are linked to the oxyluciferin structure, modifications to the luciferin substrate can influence the emitted light. nih.gov For example, acyclic monoalkylated aminoluciferins generally emit at longer wavelengths than 6'-aminoluciferin, and dialkylated substrates like 6'-Me₂NLH₂ are further red-shifted. nih.gov CycLuc analogs have also shown red-shifted emission compared to D-luciferin. ucl.ac.uknih.gov The rigidity introduced by the cyclic structure in this compound is hypothesized to contribute to improved quantum yield. ucl.ac.uk

Achieving substrate specificity is important for developing orthogonal bioluminescent systems, where different luciferins are selectively processed by different luciferases, enabling multiplexed imaging. nih.govnih.gov The structural differences between luciferins, such as the cyclic structure of this compound compared to acyclic D-luciferin, can be exploited to create luciferases that preferentially utilize one substrate over another. nih.govacs.org Rational design and directed evolution approaches are employed to engineer luciferase mutants with altered substrate specificity. frontiersin.orgmit.edu For instance, mutations in the Drosophila CG6178 enzyme have created an artificial luciferase, FruitFire, that shows a significant preference for this compound over D-luciferin. rcsb.org This demonstrates the potential for designing enzyme-substrate pairs with desired selectivity. rcsb.org

Synthesis and Functionalization of this compound Derivatives

The synthesis of this compound derivatives involves modifying the core structure to introduce new functionalities, which can impart altered properties such as improved cell permeability or targeting capabilities. Functionalization strategies often build upon the established synthetic routes for the core cyclic aminoluciferin (B605428) structure. nih.govnih.gov

For example, pro-substrates like this compound-amide have been synthesized. rcsb.org These derivatives may have improved properties for in vivo applications, such as enhanced cell entry or altered metabolic profiles. The functionalization can occur at various positions on the benzothiazole or the cyclic amine moiety, allowing for the attachment of different chemical groups, including those that can be cleaved by specific enzymes in situ to release the active luciferin. acs.org The development of methods for the site-selective functionalization of heterocyclic compounds is an active area of research, providing valuable tools for the synthesis of diverse derivatives. mdpi.comresearchgate.net

Development of Pro-Luciferins (e.g., this compound-amide) for Enhanced Research Utility

A significant development in enhancing the research utility of this compound is the creation of pro-luciferin forms, such as this compound-amide. This compound-amide is designed as a precursor that is not directly utilized by firefly luciferase (Fluc). Instead, it is engineered to be a substrate for other enzymes present in the biological system under study. In the case of this compound-amide, it is converted to the active this compound by fatty acid amide hydrolase (FAAH), an enzyme known to be highly expressed in the brain nih.gov.

This enzymatic conversion strategy offers a method to improve the delivery and availability of the luciferin in specific tissues or cellular compartments. For instance, the conversion of this compound-amide by FAAH in the brain facilitates better access of the active this compound to luciferase, leading to a stronger bioluminescent signal compared to the administration of this compound itself nih.gov. This approach has been demonstrated to enable in vivo BLI in the brains of mice expressing luciferase variants, highlighting the utility of pro-luciferins in overcoming delivery challenges in complex biological environments nih.govdntb.gov.uaresearchgate.net.

Exploration of Other Structurally Modified Analogs

Beyond pro-luciferins, research has involved the exploration of other structural modifications to the luciferin core, leading to a palette of analogs with varying properties. CycLuc1, an analog closely related to this compound, differs by a single methyl group and also features a fused five-membered indoline (B122111) ring news-medical.net. CycLuc1 is a synthetic luciferase substrate that exhibits near-infrared (NIR) emission with a peak luminescence around 599 nm, making it suitable for in vivo BLI due to the better tissue penetration of longer wavelengths cenmed.combio-techne.comtocris.com. However, comparative studies have shown that CycLuc1 is a much weaker light emitter than this compound when used with the fruit fly enzyme CG6178 pnas.orgpnas.org.

The exploration extends to other cyclic aminoluciferins, including those with fused six-membered oxazine (B8389632) rings (CycLuc3 and CycLuc4) and analogs specifically designed to emit light at longer wavelengths (CycLuc5 and CycLuc6) news-medical.net. A broader range of over 20 luciferin analogs has been profiled to understand their interactions with different enzymes, including insect ACSLs researchgate.net. These studies have revealed that structural variations can lead to significant differences in enzymatic activity and light output.

Furthermore, novel 6'-aniline analogs have been synthesized, demonstrating that modifications at this position can result in compounds acting as either inhibitors or luminescent substrates for luciferase nih.gov. The synthesis and characterization of an alkynyl luciferin analog also showed promising properties, including cell permeability and a redshifted emission spectrum compared to D-luciferin researchgate.net.

Research findings indicate that the interaction between luciferase enzymes and these synthetic luciferin analogs is highly dependent on the specific structures involved. Mutant luciferases have been developed that show differential selectivity towards synthetic substrates like CycLuc1 and this compound compared to D-luciferin nih.gov. For example, a luciferase with the L342A mutation showed no activity with D-luciferin but was active with CycLuc1 and this compound nih.gov. However, combining mutations does not always result in synergistic improvements in activity with these analogs in vivo nih.gov.

The study of this compound and its analogs with enzymes like the fruit fly ACSL CG6178, which is homologous to firefly luciferase but lacks activity with D-luciferin, has revealed that CG6178 possesses latent luciferase activity that can be activated by specific synthetic luciferins like this compound pnas.orgpromegaconnections.comnih.govnih.govbiorxiv.org. Mutations introduced into CG6178 have been shown to improve its luciferase activity with this compound and lower the Michaelis constant (Km) for this substrate, making these engineered enzymes (e.g., FruitFire) potentially useful for in vivo imaging where substrate access is limited nih.govbiorxiv.org.

Table 1 summarizes some comparative properties and research findings for this compound and D-Luciferin.

| Property / Finding | This compound | D-Luciferin | Source(s) |

| Structure Type | Synthetic aminoluciferin with fused five-membered ring | Natural luciferin | news-medical.net |

| Peak Emission (with Fluc) | Red/Orange (~610 nm) | Yellow-green (shifts to red in vivo at 37°C) | pnas.orgpnas.orgzellbio.eu |

| Brain Permeability | Enhanced via pro-luciferin (this compound-amide) conversion by FAAH | Low tissue permeability, does not cross blood-brain barrier effectively | news-medical.netnih.gov |

| Activity with Fruit Fly ACSL CG6178 | Exhibits latent luciferase activity | Poor ligand/substrate, acts as competitive inhibitor, no light emission | sciencedaily.compnas.orgpnas.orgpromegaconnections.comnih.govnih.gov |

| Selectivity with Mutant Luciferases | Can be selectively utilized by certain luciferase mutants over D-luciferin | Activity can be significantly reduced or eliminated with certain luciferase mutants | nih.gov |

Table 2 presents Michaelis constant (Km) values for this compound with the fruit fly ACSL CG6178 and some of its mutant variants, illustrating the impact of enzyme engineering on substrate affinity.

| Enzyme Variant | Substrate | Km (μM) | Source(s) |

| CG6178 (Wild-Type) | This compound | 15 | nih.govbiorxiv.org |

| CG6178 Mutant 1 | This compound | 2.1 | nih.govbiorxiv.org |

| CG6178 Mutant 3 (FruitFire) | This compound | 2.1 | nih.govbiorxiv.org |

| CG6178 Mutant 4 | This compound | 4.6 | nih.govbiorxiv.org |

These findings underscore the importance of chemical synthesis and structural design in developing luciferin analogs with improved properties and the potential to reveal novel enzymatic activities, thereby expanding the capabilities of bioluminescence-based research techniques.

Enzymatic Interactions and Mechanistic Investigations of Cycluc2 Bioluminescence

Mechanistic Studies of Light Emission Mediated by CycLuc2

The bioluminescence reaction catalyzed by enzymes like CG6178 with this compound involves a two-step process: adenylation of the substrate followed by oxidation, ultimately leading to the emission of a photon. nih.govpnas.org

Subsequent Oxidation Chemistry Leading to Photon Emission

Following adenylation, the this compound-AMP intermediate undergoes oxidation within the enzyme's binding pocket. pnas.orgnih.govpnas.org This oxidation chemistry is inherent to the luciferin (B1168401) ester structure and requires the presence of oxygen. pnas.orgpnas.orgnih.gov While the precise details can vary depending on the enzyme, the general mechanism in beetle luciferases and homologous enzymes is thought to involve the formation of a carbanion intermediate after adenylation. pnas.orgresearchgate.net This carbanion can then react with molecular oxygen, leading to the formation of a peroxide intermediate. pnas.orgresearchgate.net The breakdown of this peroxide, often through a strained dioxetanone ring, releases carbon dioxide and generates oxyluciferin in an electronically excited state. pnas.orgnih.govresearchgate.net As the excited-state oxyluciferin relaxes to its ground state, it emits a photon of light. pnas.orgnih.govresearchgate.netreddit.com In the context of CG6178 and this compound, the ability of the enzyme to adenylate this compound enables this subsequent oxidation chemistry to occur within the protected environment of the active site, resulting in the observed bioluminescence. pnas.orgpnas.orgnih.gov

Comparative Analysis of this compound and D-luciferin Reaction Kinetics

Studies comparing the reaction kinetics of this compound and D-luciferin with various enzymes highlight key differences in their enzymatic turnover and light emission profiles. When interacting with Drosophila acyl-CoA synthetase (ACSL) CG6178, an enzyme homologous to firefly luciferase, this compound exhibits a "glow phase" kinetic profile. promegaconnections.com This contrasts sharply with the characteristic "burst phase" typically observed with firefly luciferase and its natural substrate, D-luciferin. promegaconnections.comnih.gov The glow phase kinetics observed with this compound and CG6178 suggests that the rate of light emission is slower than the dissociation rate of the reaction products. pnas.org

Further mechanistic investigations revealed that the adenylation step, where the luciferin substrate is activated by ATP to form an adenylated intermediate, appears to be the rate-limiting step for this compound in the presence of CG6178. promegaconnections.compnas.org Supplying the adenylated form, this compound-AMP, to CG6178 results in rapid and robust light emission, with an intensity approximately 4.5-fold higher than that observed with this compound alone. pnas.org While adenylated D-luciferin (LH2-AMP) also permits light emission with CG6178 by bypassing the adenylation step, the reaction proceeds at a slower rate compared to this compound-AMP. pnas.org

Interplay with Firefly Luciferase (Fluc)

The interaction of this compound with Firefly Luciferase (Fluc) demonstrates a different enzymatic behavior compared to its interaction with CG6178 and provides insights into substrate specificity and the determinants of bioluminescence characteristics.

Substrate Affinity and Kinetic Parameters of this compound with Fluc

This compound exhibits a significantly higher affinity for firefly luciferase compared to its affinity for Drosophila ACSL CG6178. pnas.org The Michaelis constant (Km), an indicator of substrate affinity, for this compound with CG6178 is reported as 13.8 ± 1.9 μM, whereas its Km with firefly luciferase is described as submicromolar. pnas.org

Comparative studies using a modified firefly luciferase, Ultra-Glo, have shown that CycLuc1 and this compound result in dramatically higher light output than D-luciferin at a concentration of 1 μM. nih.gov Specifically, this compound emitted 2.6-fold more light than D-luciferin under these conditions. nih.gov This superior light output suggests that this compound may be a more efficient light emitter with this enzyme variant. nih.gov

The apparent Km value for ATP, a necessary cofactor in the bioluminescence reaction, also varies depending on the luciferin substrate. Studies indicate that the apparent Km for ATP is considerably lower when the enzyme is reacting with CycLuc1 and this compound compared to D-luciferin. nih.gov While specific Km and kcat values for this compound with wild-type firefly luciferase are not consistently presented in the available data in a format suitable for a direct comparative table with D-luciferin, the information highlights a higher affinity of Fluc for this compound than CG6178.

Distinct Bioluminescence Profiles and Quantum Yields

This compound produces a distinct bioluminescence profile when catalyzed by firefly luciferase, primarily characterized by a red-shifted emission spectrum compared to D-luciferin. The peak emission wavelength for this compound with wild-type firefly luciferase is reported to be around 607 nm nih.gov or 610 nm pnas.org, falling within the red region of the visible spectrum. This is notably different from the yellow-green light emitted by D-luciferin with firefly luciferase, which has a peak emission at 557 nm. nih.gov

While this compound demonstrates higher light output than D-luciferin with certain firefly luciferase variants like Ultra-Glo nih.gov, measurements of emission intensity across the spectrum have indicated a significant reduction in light output for aminoluciferins, including this compound, relative to D-luciferin when used with wild-type firefly luciferase. nih.gov This difference in intensity could be attributed to kinetic factors, such as a lower enzymatic turnover rate, or potentially a lower quantum yield of the reaction. nih.gov

The quantum yield of bioluminescence represents the efficiency of light production, defined as the probability of photon emission per reacted luciferin molecule. rsc.org The quantum yield for Photinus pyralis firefly bioluminescence with D-luciferin is reported as 41.0 ± 7.4% at pH 8.5. actanaturae.ru Although specific quantum yield values for this compound with firefly luciferase are not explicitly provided in the search results, the observed differences in light output and emission spectra suggest variations in the efficiency of the light-producing reaction compared to D-luciferin.

Enzyme Engineering and Directed Evolution for Optimized Cycluc2 Utilization

Rational Design of Mutant Luciferases Preferring CycLuc2

Rational design involves using knowledge of enzyme structure and function to introduce specific mutations that are predicted to alter enzyme properties, such as substrate preference. This approach has been applied to modify existing luciferases to improve their performance with this compound.

Mutagenesis of Drosophila CG6178 for Enhanced Activity (e.g., "FruitFire")

The Drosophila melanogaster protein CG6178 is a homolog of firefly luciferase, initially identified as a long-chain fatty acyl-CoA synthetase with high sequence similarity to firefly luciferase. nih.govnih.gov While it exhibits fatty acyl-CoA synthetic activity, the wild-type CG6178 does not show luminescence activity with natural firefly luciferin (B1168401). nih.gov

Engineering efforts have successfully converted Drosophila CG6178 into a functional luciferase that utilizes synthetic substrates like this compound. nih.govrcsb.orgwikipedia.orgresearchgate.net FruitFire is a notable example of a CG6178 mutant developed through rational design. acs.org Based on the crystal structure of Drosophila CG6178, determined at 2.5 Å resolution, researchers identified and mutated a steric protrusion within the active site. acs.org This specific modification resulted in the creation of FruitFire, an artificial luciferase that demonstrates a greater than 1000-fold preference for the synthetic luciferin this compound over D-luciferin. acs.org FruitFire exhibits enhanced bioluminescence with CycLuc substrates, including this compound, showing improved brightness and altered kinetics compared to the unengineered CG6178 enzyme. nih.govrcsb.orgwikipedia.orgresearchgate.net

Engineering Firefly Luciferase for Selective this compound Reactivity

Firefly luciferase from Photinus pyralis is a widely studied bioluminescent enzyme. nih.govuniprot.org Rational design and directed evolution have been employed to engineer firefly luciferase to enhance its activity or modify its substrate specificity towards synthetic luciferins, including this compound. dtic.miluniprot.orgsigmaaldrich.com These engineering strategies involve introducing mutations aimed at altering the enzyme's active site or other regions critical for substrate binding and catalysis. sigmaaldrich.com The goal is to achieve selective reactivity with this compound, which is essential for developing orthogonal luciferase-substrate pairs. dtic.miluniprot.org

Development of Orthogonal Luciferase-CycLuc2 Pairs

The development of orthogonal luciferase-substrate pairs is crucial for applications requiring the simultaneous detection of multiple signals without cross-talk. An orthogonal pair consists of a luciferase and a substrate that react specifically with each other, with minimal or no reactivity with other luciferases or substrates present in the system.

Orthogonal pairs involving engineered firefly luciferase and engineered Drosophila CG6178 (such as FruitFire) with CycLuc substrates, including this compound, have been developed. dtic.miluniprot.orgsigmaaldrich.com

Strategies for Achieving Substrate Discrimination

Achieving substrate discrimination between natural luciferin (D-luciferin) and synthetic analogs like this compound is a primary goal in developing orthogonal pairs. Strategies employed include rational design and directed evolution. sigmaaldrich.com These methods focus on modifying the enzyme's active site to create a more favorable binding environment for this compound while simultaneously reducing its affinity for D-luciferin. sigmaaldrich.com Introducing specific mutations can alter the shape, size, or chemical properties of the binding pocket, thereby favoring the synthetic substrate. sigmaaldrich.com

Enhancing Specificity for Multiplexed Imaging Applications

Orthogonal luciferase-CycLuc2 pairs are particularly valuable for multiplexed bioluminescence imaging. uniprot.orgdtic.miluniprot.org By using distinct, non-cross-reactive luciferase-substrate pairs, researchers can simultaneously monitor multiple biological processes or detect different molecular targets within the same living cell or organism. uniprot.orgdtic.miluniprot.org The enhanced specificity of these engineered systems ensures that the bioluminescent signal generated is a direct result of the intended luciferase-CycLuc2 interaction, providing accurate spatial and temporal resolution in multiplexed imaging experiments. uniprot.orgdtic.miluniprot.org

Structural Biology Approaches to Enzyme-CycLuc2 Binding

Structural biology plays a vital role in understanding the molecular basis of enzyme-substrate interactions and guiding enzyme engineering efforts. The crystal structure of Drosophila melanogaster CG6178 has been determined at 2.5 Å resolution. acs.org This structural information has been instrumental in the rational design of mutants like FruitFire by allowing researchers to visualize the active site and identify specific residues for mutagenesis to alter substrate preference. acs.org Understanding the three-dimensional arrangement of amino acids in the active site and how they interact with this compound provides critical insights for designing enzymes with improved activity and specificity for this synthetic substrate. While the provided sources confirm the use of structural information for rational design, detailed structural data specifically on the binding mode of this compound to these engineered enzymes was not extensively described within the provided context.

Insights from Enzyme Crystal Structures (e.g., CG6178, Fluc) Informing Interactions

A notable feature in the CG6178 active site is a steric protrusion that restricts access to the substrate binding pocket nih.govresearchgate.net. This structural difference is hypothesized to contribute to CG6178's inability to efficiently utilize D-luciferin, the natural substrate for Fluc nih.govpnas.org. In contrast, CG6178 can catalyze light emission from the synthetic analog this compound, albeit with relatively weak activity in its native form nih.govpnas.org. This suggests that the unique structural features of this compound, such as its rigid and asymmetric ring, may facilitate its proper alignment within the CG6178 active site, enabling the adenylation step which is rate-limiting pnas.org.

Comparative analysis of the CG6178 and Fluc crystal structures, particularly focusing on residues within or near the active site, has guided mutagenesis efforts. For instance, mutations introduced into the steric protrusion region of CG6178, informed by the structural comparison with Fluc, resulted in engineered variants with significantly improved luciferase activity towards this compound nih.govresearchgate.net. One such variant, termed "FruitFire," demonstrated a >1000-fold preference for this compound over D-luciferin nih.govresearchgate.net.

While co-crystallization of CG6178 directly with this compound has been challenging, crystal structures of Fluc in complex with luciferin analogs or intermediate analogs, such as the high-energy intermediate analogue 5'-O-[N-(dehydroinfraluciferyl)sulfamoyl] adenosine (B11128) (iDLSA) with Fluc (PDB ID: 6HPS), provide insights into the adenylation step and how the enzyme accommodates different substrate structures elifesciences.orgpdbj.orgresearchgate.netnih.gov. These structures highlight the plasticity of the luciferase active site and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern substrate binding and orientation for catalysis elifesciences.orgnih.gov.

The analysis of these crystal structures allows researchers to identify key residues involved in substrate recognition, binding, and catalysis. By understanding the structural basis for the differential activity of CG6178 and Fluc with this compound and D-luciferin, rational design strategies can be developed to engineer enzymes with tailored specificity and enhanced catalytic efficiency for this compound. nih.govrcsb.orgresearchgate.netpnas.orgnih.govfrontiersin.orgmdpi.comnumberanalytics.comnih.gov

Table 1: Comparison of CG6178 and Fluc Crystal Structures Relevant to Substrate Interaction

| Feature | CG6178 (PDB: 7KYD) nih.govrcsb.org | Fluc (PDB: 4G36) nih.govresearchgate.net | Relevance to this compound Interaction |

| Resolution | 2.5 Å | Not specified in snippets | Provides atomic detail of the enzyme structure. nih.govrcsb.org |

| Overall Fold | Similar to Fluc | Similar to CG6178 | Indicates conserved structural architecture. nih.govresearchgate.net |

| Active Site Feature | Steric protrusion | Less prominent protrusion | Influences substrate access and binding mode. nih.govresearchgate.net |

| Identity to Fluc | 41% | 41% | Highlights evolutionary relationship and conserved regions. nih.govresearchgate.net |

| Co-crystallization with this compound | Unsuccessful | Not specified in snippets | Indicates potential challenges in capturing substrate-bound state. nih.govresearchgate.net |

Table 2: Kinetic Parameters for CG6178 and FruitFire with this compound

| Enzyme | Substrate | Km (μM) nih.gov | Relative Emission Intensity (vs. CG6178 with 250 μM this compound) nih.gov |

| CG6178 | This compound | 15 | 1.0 |

| FruitFire | This compound | 2.1–4.6 | 15.9–20.1 |

Computational Modeling of Molecular Docking and Active Site Dynamics

Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, play a vital role in complementing experimental structural data and providing a deeper understanding of enzyme-substrate interactions, particularly for flexible systems or when crystal structures of the enzyme-substrate complex are unavailable numberanalytics.comfrontiersin.orgmdpi.comnumberanalytics.comnih.govmdpi.comresearchgate.netrsc.orgnih.govnih.gov. These methods allow researchers to predict how this compound binds to the active site of enzymes like CG6178 and Fluc, assess the stability of the enzyme-substrate complex, and explore the dynamic behavior of the active site residues upon substrate binding.

Molecular docking is commonly used to predict the preferred binding poses (orientations and conformations) of a ligand, such as this compound, within the binding pocket of an enzyme frontiersin.orgmdpi.com. By evaluating different poses based on scoring functions that estimate binding affinity, docking studies can provide initial hypotheses about how this compound interacts with specific residues in the active site of CG6178 or Fluc frontiersin.orgmdpi.com. This is particularly useful when experimental co-crystal structures are difficult to obtain nih.gov. Docking can help identify potential interaction points, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the enzyme mdpi.comnih.gov.

Molecular dynamics simulations extend the insights gained from static crystal structures and docking poses by simulating the movement of atoms and molecules over time numberanalytics.commdpi.comresearchgate.netrsc.orgnih.govnih.gov. MD simulations can capture the inherent flexibility of enzymes and how their active sites may change conformation upon substrate binding (induced fit) researchgate.net. For this compound interactions, MD simulations can reveal the stability of predicted binding poses, the dynamics of key active site residues, and how these dynamics might influence catalytic activity mdpi.comresearchgate.netrsc.orgnih.gov. For example, MD simulations could be used to investigate how the proposed rigid structure of this compound might influence the conformational changes in the CG6178 active site compared to the more flexible D-luciferin pnas.orgmdpi.com.

Furthermore, computational modeling can be used to analyze binding site properties such as size, shape, flexibility, and accessibility, and how these properties change during the simulation mdpi.com. This dynamic perspective is crucial for understanding why enzymes might prefer one substrate over another and for identifying residues that contribute to substrate specificity mdpi.comnih.gov.

Integrated computational pipelines that combine structural analysis, molecular docking, and molecular dynamics simulations are increasingly used in enzyme engineering to identify target residues for mutagenesis and guide the design of enzyme variants with improved properties frontiersin.orgmdpi.com. By computationally screening potential mutations and their effects on this compound binding and active site dynamics, researchers can prioritize experimental efforts, accelerating the directed evolution process for optimizing this compound utilization frontiersin.org. pnas.orgmdpi.com

Table 3: Applications of Computational Modeling in Enzyme-CycLuc2 Studies

| Technique | Application | Insights Gained | Relevant Citations |

| Molecular Docking | Predicting this compound binding poses in enzyme active sites. | Identification of potential interaction residues and binding modes. | frontiersin.orgmdpi.com |

| Molecular Dynamics | Simulating enzyme-CycLuc2 complex behavior over time. | Assessing binding pose stability, active site flexibility, conformational changes. | numberanalytics.commdpi.comresearchgate.netrsc.orgnih.govnih.gov |

| Binding Site Analysis | Characterizing active site properties (size, shape, flexibility) dynamically. | Understanding factors influencing substrate specificity and catalysis. | mdpi.com |

| In Silico Screening | Evaluating potential mutations for improved this compound interaction. | Prioritizing mutations for experimental directed evolution. | frontiersin.org |

Applications of Cycluc2 in Advanced Biological Research Models

Bioluminescence Imaging (BLI) Applications Utilizing CycLuc2

Bioluminescence imaging is a powerful non-invasive technique used to visualize biological processes in real-time. By utilizing the light emitted from a biochemical reaction, researchers can track cells, monitor gene expression, and study enzyme activity in living systems. This compound expands the capabilities of BLI by providing an alternative substrate that can interact with different enzymes or mutant luciferases, potentially offering advantages in terms of substrate selectivity and signal characteristics. nih.govnews-medical.net

In Vivo Imaging in Research Organisms

The application of this compound extends to in vivo bioluminescence imaging in research organisms, providing a means to study biological processes within living systems.

Despite the observation of latent luminescence in Drosophila S2 cells with this compound, studies involving feeding intact Drosophila melanogaster flies with this compound have not resulted in detectable bioluminescence. promegaconnections.compnas.org This suggests that while the enzymatic machinery exists, factors such as substrate delivery, concentration, or tissue-specific expression might limit in vivo luminescence in the whole organism under these conditions. However, the potential for utilizing the endogenous CG6178 enzyme in Drosophila for BLI with appropriate substrate delivery or genetic modifications remains an area of interest. nih.govsciencedaily.com

Research findings in Drosophila melanogaster models:

Feeding intact flies with this compound did not result in detectable bioluminescence. promegaconnections.compnas.org

The endogenous CG6178 enzyme in Drosophila shows latent luciferase activity with this compound. nih.govsciencedaily.compnas.org

This compound and its derivatives have shown promise in preclinical imaging studies, particularly in rodent models like mice. nih.govnih.govomicsdi.orgnih.govnih.govjanvier-labs.comresearchgate.net While D-luciferin is a common substrate for firefly luciferase in mouse BLI, its distribution, particularly across the blood-brain barrier, can be limited. nih.govnih.govnih.gov Synthetic analogs like this compound have been investigated for improved properties in in vivo settings. nih.govnih.gov

Mutant firefly luciferases have been engineered to exhibit selectivity for synthetic aminoluciferins, including this compound, over the natural substrate D-luciferin. nih.govnews-medical.net These engineered luciferase-substrate pairs have been utilized for in vivo BLI in mice. For instance, the artificial luciferase FruitFire, derived from Drosophila CG6178 through targeted mutations, shows a significantly higher preference for this compound compared to D-luciferin. rcsb.orgbiorxiv.org FruitFire, in conjunction with a pro-luciferin form of this compound (this compound-amide), has enabled in vivo bioluminescence imaging in the brains of mice. rcsb.orgbiorxiv.org Studies using adeno-associated viral (AAV) vectors to express mutant luciferases in the mouse brain have demonstrated that these enzymes, which are weakly active or inactive with D-luciferin, can produce bright signals when treated with aminoluciferins like this compound or their amide derivatives. nih.gov This highlights the potential for using this compound with engineered luciferases to achieve substrate-selective imaging in live animals, potentially allowing for the visualization of multiple biological events simultaneously. nih.gov

Research findings in rodent models (e.g., mice):

this compound and its derivatives are used in preclinical BLI in mice. nih.govnih.govomicsdi.orgnih.govnih.govjanvier-labs.comresearchgate.net

Engineered luciferases, such as FruitFire (derived from Drosophila CG6178) and mutant firefly luciferases, show selectivity for this compound. nih.govnews-medical.netrcsb.orgbiorxiv.org

this compound and its pro-luciferin forms enable in vivo brain imaging in mice expressing selective luciferases. nih.govrcsb.orgbiorxiv.org

Substrate-selective imaging with this compound and engineered luciferases allows for potential multiplexing of BLI signals in vivo. nih.gov

Data on in vivo imaging in mice with mutant luciferases:

| Expressed Luciferase (in mouse brain) | Substrate | Relative Bioluminescence Signal (Example) |

| L342A mutant Firefly Luciferase | D-luciferin | No signal |

| L342A mutant Firefly Luciferase | This compound | >50-fold over background |

| R218K mutant Firefly Luciferase | D-luciferin | ~3-fold over background |

| R218K mutant Firefly Luciferase | This compound | 40–50 fold brighter than D-luciferin |

| FruitFire (mutated CG6178) | This compound | Significantly higher than with D-luciferin |

Studies in Drosophila melanogaster Models

Contribution to Evolutionary Biology Research

This compound has played a significant role in understanding the evolutionary history of bioluminescent enzymes, particularly the transition from ancestral metabolic enzymes to specialized luciferases.

Elucidating the Evolutionary Trajectories of Bioluminescent Enzymes from ACSLs

Research utilizing this compound has provided compelling evidence supporting the hypothesis that beetle luciferases evolved from fatty acyl-CoA synthetases (ACSLs). uni.luswisslumix.comthegoodscentscompany.comcenmed.com Firefly luciferase, the enzyme responsible for light production in fireflies, shares significant sequence identity and structural homology with ACSLs found in non-bioluminescent insects. uni.luswisslumix.com

Studies have shown that Drosophila CG6178, an ACSL from the fruit fly (Drosophila melanogaster), a non-bioluminescent insect, is capable of catalyzing light emission in the presence of this compound. uni.luthegoodscentscompany.com This is notable because CG6178 cannot effectively use D-luciferin, the natural substrate for firefly luciferase, to produce light. thegoodscentscompany.com The ability of an ancestral-like enzyme (CG6178) to produce bioluminescence with a synthetic substrate like this compound suggests that the latent catalytic machinery for light emission was present in ACSLs before the evolution of dedicated luciferases and the biosynthesis of D-luciferin. thegoodscentscompany.com This supports a model where the evolution of bioluminescence involved the diversification of ACSL activity and the emergence of a novel substrate. swisslumix.com

Research comparing the activity of Drosophila CG6178 with this compound and D-luciferin has provided further insights. While CG6178 produces light with this compound, the light output is significantly lower than that of firefly luciferase with D-luciferin. uni.lu For instance, the CG6178 + this compound reaction produced only 0.14% of the signal intensity of firefly luciferase with 100mM D-luciferin. uni.lu The light emission kinetics also differ, with CG6178 and this compound exhibiting a "glow phase" rather than the characteristic "burst phase" seen with firefly luciferase and D-luciferin, suggesting a slower reaction rate. uni.lu Supplying adenylated this compound (this compound-AMP) to CG6178 resulted in higher light intensity compared to this compound alone, indicating that adenylation is a rate-limiting step for CG6178 with this substrate. uni.luthegoodscentscompany.com

Understanding Enzymatic Promiscuity and Functional Diversification

The interaction between this compound and Drosophila ACSL CG6178 serves as a prime example of enzymatic promiscuity, where an enzyme catalyzes a reaction beyond its primary physiological function. swisslumix.comthegoodscentscompany.com CG6178's main role is the ligation of coenzyme A to long-chain fatty acids. swisslumix.com However, its ability to process this compound to produce light reveals a latent luciferase activity. thegoodscentscompany.com

This latent activity, unmasked by the introduction of a xenobiotic substrate like this compound, demonstrates a mechanism for functional diversification in enzymes. thegoodscentscompany.com It suggests that new enzymatic activities can arise not only through mutations altering the enzyme's active site but also through the availability of novel substrates that can be accommodated by the existing, albeit promiscuous, catalytic machinery. thegoodscentscompany.com

Firefly luciferase itself is considered a bifunctional enzyme, retaining some ancestral ACSL activity in addition to its primary luciferase function. swisslumix.comcenmed.com This further supports the idea that enzymatic promiscuity played a key role in the evolutionary trajectory from ACSLs to dedicated luciferases. The structural rigidity and bulk of this compound, compared to D-luciferin, are thought to potentially aid in aligning the substrate within the active site of enzymes like CG6178, contributing to its ability to catalyze light emission with this synthetic analog.

Development of Novel Bioluminescence Systems

This compound has also been instrumental in the development of advanced bioluminescence systems with improved properties for research applications, particularly in in vivo imaging.

Achieving Brighter and Red-Shifted Light Emission for Deeper Tissue Penetration

A key limitation of traditional bioluminescence imaging, particularly with the standard firefly luciferase/D-luciferin system, is the absorption and scattering of emitted light by biological tissues. Light in the red and near-infrared (NIR) regions of the spectrum penetrates tissue more effectively. Therefore, developing bioluminescence systems that emit brighter and red-shifted light is crucial for deeper tissue penetration and improved sensitivity in in vivo imaging.

This compound emits red light when used with Drosophila ACSL uni.lu. Furthermore, this compound and its derivatives have been used in conjunction with engineered luciferases to create brighter and red-shifted systems. For example, researchers engineered a mutated variant of Drosophila CG6178, dubbed "FruitFire," which shows increased bioluminescent activity with this compound and its pro-luciferin form, this compound-amide. FruitFire exhibited significantly improved luciferase activity with this compound compared to the wild-type CG6178, with some mutants showing up to a 20.1-fold increase in emission above the wild-type at a specific this compound concentration. These engineered systems, utilizing this compound or its analogs, have demonstrated potential for enhanced in vivo bioluminescence imaging, including in the brains of live mice using this compound-amide. cenmed.com

The development of such enzyme-substrate pairs highlights the potential of synthetic luciferins like this compound to contribute to brighter and more tissue-penetrant bioluminescence systems, expanding the capabilities of bioluminescence imaging for studying biological processes in living organisms.

Facilitating Multiplexed Bioluminescence Detection and Reporting

Multiplexed bioluminescence imaging, the ability to simultaneously detect and differentiate multiple biological events or reporters, is challenging with traditional systems due to spectral overlap and potential enzymatic crosstalk between different luciferase-luciferin pairs. The development of orthogonal luciferase-luciferin pairs, where each luciferase is highly selective for its specific synthetic luciferin (B1168401) substrate, is a strategy to overcome this limitation.

This compound's ability to be selectively utilized by certain enzymes, such as Drosophila CG6178, while D-luciferin is not, suggests its potential in developing substrate-selective systems. thegoodscentscompany.com This selectivity could be exploited to design new enzyme-substrate pairs by combining features of beetle luciferases and ACSLs, potentially leading to orthogonal systems suitable for multiplexed detection. thegoodscentscompany.com

Future Directions and Emerging Research Avenues for Cycluc2

Exploration of Novel CycLuc2 Analogs with Tailored Spectroscopic and Kinetic Properties

A significant avenue of research involves the design and synthesis of novel analogs based on the this compound structure. The goal is to fine-tune their spectroscopic and kinetic properties for specific applications. This compound and other aminoluciferin (B605428) analogs have already shown the ability to extend bioluminescence emission into the near-infrared (near-IR) spectrum, which is advantageous for in vivo imaging due to reduced tissue absorbance and scattering at longer wavelengths. acs.orgacs.org Future efforts aim to develop analogs with even further red-shifted emission, potentially reaching deeper into the near-IR window, while maintaining or improving brightness.

Beyond spectral properties, tailoring kinetic profiles is crucial. Some aminoluciferin substrates, including this compound, can exhibit burst kinetics with wild-type firefly luciferase, which can limit sustained light output hku.hk. Developing analogs with optimized reaction kinetics, such as slower decay rates and reduced product inhibition, is an active area of investigation. hku.hk This involves systematic structural modifications to understand the relationship between chemical structure and enzymatic turnover, emission intensity, and duration. Research has shown that chemical modifications to the luciferin (B1168401) substrate can significantly influence fluorescence and bioluminescence emission spectra, as well as parameters like pH optima and time to reach maximal intensity acs.org. Exploring a wider range of structural variations is expected to yield analogs with tailored characteristics for different biological targets and experimental setups.

Advanced Enzyme Engineering for Conditional or Spatiotemporally Controlled Bioluminescence

Complementary to luciferin analog development, advanced enzyme engineering plays a vital role in optimizing this compound-based systems. Engineering efforts are focused on creating luciferase variants with enhanced catalytic activity, altered substrate specificity, and improved thermostability. acs.orgscience.gov A key direction is the development of luciferases that exhibit conditional or spatiotemporally controlled bioluminescence.

This involves engineering enzymes that are activated or regulated by specific cellular events, molecular interactions, or external stimuli. For instance, creating luciferase fusion proteins or integrating regulatory domains could allow bioluminescence to be triggered only in the presence of a particular protein-protein interaction, post-translational modification, or signaling pathway activation. researchgate.net Furthermore, engineering luciferases with altered substrate preferences can enable the use of specific luciferin analogs, like this compound, while minimizing background signal from endogenous substrates or other luciferins present. acs.org The development of artificial luciferases, such as FruitFire derived from a Drosophila enzyme, which shows a strong preference for this compound, highlights the potential for engineering enzymes from non-luminescent sources to create highly specific and efficient bioluminescent systems rcsb.org. Such engineered enzyme-substrate pairs are crucial for achieving multiplexed BLI, where multiple biological events can be monitored simultaneously or sequentially using different orthogonal luciferase-luciferin pairs. researchgate.netescholarship.org Addressing issues like burst kinetics observed with some aminoluciferins and wild-type enzymes through targeted mutagenesis is also a focus of enzyme engineering hku.hk.

Integration of this compound-based Systems with Other Biological Imaging Modalities for Multimodal Analysis

Integrating BLI systems utilizing this compound with other biological imaging modalities is a growing area of research aimed at obtaining more comprehensive and correlative biological information. Multimodal imaging combines the strengths of different techniques to provide a more complete picture than any single modality alone. univ-brest.frscintica.comnih.gov

By combining BLI, which offers high sensitivity and molecular specificity, with techniques like magnetic resonance imaging (MRI), computed tomography (CT), or positron emission tomography (PET), researchers can correlate the functional or molecular information provided by bioluminescence with high-resolution anatomical context. scintica.com This is particularly valuable for tracking cells, monitoring gene expression, or visualizing disease progression in vivo. researchgate.netescholarship.org For example, BLI could be used to identify the location of a small population of cells expressing a this compound-optimized luciferase, and then MRI or CT could provide detailed anatomical images of that region. scintica.com Future work will focus on developing strategies and instrumentation for seamless integration of these modalities, including co-registration of images and data analysis pipelines, to facilitate multi-scale and multi-dimensional analysis. scintica.comisas.de While challenges in data integration and standardization exist in multimodal imaging, the potential for gaining deeper biological insights drives this research direction. nih.gov

Theoretical and Computational Advances in Predicting and Optimizing this compound-Enzyme Interactions

Computational approaches are increasingly being employed to understand and predict the interactions between this compound (and its analogs) and luciferase enzymes, as well as to guide the rational design of both components. frontiersin.orgnumberanalytics.comnih.govmdpi.comnih.gov Theoretical studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding pose of this compound within the enzyme's active site, the key residues involved in substrate recognition and catalysis, and the conformational changes that occur during the bioluminescent reaction. frontiersin.org

These computational models can help predict the effect of mutations in the enzyme or structural modifications to the luciferin analog on binding affinity, catalytic efficiency, and emission properties. frontiersin.orgnih.gov Quantitative structure-activity relationship (QSAR) models and machine learning techniques can be developed based on experimental data to predict the properties of novel this compound analogs before they are synthesized and tested experimentally. nih.govmdpi.comnih.gov This can significantly accelerate the discovery and optimization process. frontiersin.org Future directions include developing more sophisticated computational models that can accurately predict the complex interplay between luciferin structure, enzyme dynamics, and the resulting light emission characteristics, ultimately enabling the de novo design of optimized this compound-enzyme pairs for specific applications.

Q & A

Q. What are the structural and functional distinctions between CycLuc2 and native D-luciferin in bioluminescence assays?

this compound, a synthetic analog of D-luciferin, substitutes the hydrogen atom in CycLuc1 with a methyl group (R = Me), altering steric and electronic properties. This modification enhances stability and emission intensity in certain luciferase systems. To evaluate these distinctions, researchers should:

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis protocols for this compound involve cyclization reactions under anhydrous conditions, followed by purification via reverse-phase HPLC. Methodological steps include:

Q. How does this compound perform in in vivo versus in vitro imaging applications?

In vitro, this compound demonstrates prolonged luminescence due to reduced autoxidation. For in vivo applications:

- Administer via intraperitoneal injection at 150 mg/kg in murine models.

- Monitor signal duration and intensity using IVIS imaging systems, comparing baseline signals with D-luciferin.

- Account for tissue penetration differences by adjusting dosing schedules .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different luciferase isoforms?

Discrepancies may arise from isoform-specific active site interactions. To address this:

- Perform molecular docking simulations to predict binding affinities for engineered luciferases (e.g., NanoLuc, firefly variants).

- Validate computationally predicted interactions with mutagenesis studies (e.g., alanine scanning of luciferase residues).

- Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze dose-response curves across isoforms .

Q. What strategies optimize this compound for high-throughput screening (HTS) assays with minimal signal variability?

Optimization requires balancing signal intensity and reproducibility:

Q. How do structural modifications in this compound influence its pharmacokinetic profile in longitudinal imaging studies?

The methyl group in this compound enhances metabolic stability but may reduce aqueous solubility. To evaluate:

- Conduct pharmacokinetic (PK) studies measuring plasma half-life () and biodistribution via LC-MS/MS.

- Compare area-under-the-curve (AUC) values with CycLuc1 in crossover studies.

- Use compartmental modeling to predict tissue-specific clearance rates .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing time-dependent luminescence data generated with this compound?

- Apply non-linear regression to model signal decay curves (e.g., one-phase decay equations).

- Use mixed-effects models to account for inter-subject variability in longitudinal datasets.

- Perform false-discovery-rate (FDR) corrections for multiplexed assays involving multiple analytes .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Implement quality-control (QC) metrics: NMR chemical shift consistency (±0.05 ppm) and HPLC retention time reproducibility (±0.1 min).

- Use principal component analysis (PCA) to identify outlier batches based on spectral or chromatographic data.

- Document lot-specific performance in assay validation reports .

Comparative and Mechanistic Studies

Q. What evidence supports the hypothesis that this compound’s methyl group enhances substrate binding entropy?

Q. How does this compound’s performance vary under hypoxic versus normoxic conditions in tumor models?

- Image tumor xenografts using this compound under controlled oxygen levels (e.g., 1% O₂ for hypoxia).

- Quantify signal attenuation ratios and compare with D-luciferin.

- Validate hypoxia markers (e.g., HIF-1α) via immunohistochemistry post-imaging .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.